
2-Chloro-8-(methylthio)-7H-purine
Descripción general
Descripción
2-Chloro-8-methylquinoline is a compound that has a molecular weight of 177.63 . It’s a solid substance stored at room temperature .
Synthesis Analysis
Quinoline derivatives, which might be structurally similar to the compound you’re interested in, can be synthesized through various methods . For instance, one method involves the condensation of three components via a one-pot Kabachnik–Fields reaction under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of these compounds often includes a quinoline ring system . The structure can be modified to enhance biological and medicinal properties .Chemical Reactions Analysis
The chemical reactions of these compounds can be classified according to the reactivity of the chlorine atom and aldehydic group .Physical And Chemical Properties Analysis
2-Chloro-8-methylquinoline is a solid substance with a molecular weight of 177.63 . More specific physical and chemical properties of “2-Chloro-8-(methylthio)-7H-purine” are not available.Aplicaciones Científicas De Investigación
Chemical Reactions and Transformations
2-Chloro-8-(methylthio)-7H-purine has been studied in the context of its reactions with various agents. For instance, it undergoes a Tschitschibabin amination leading to adenine derivatives (Kos, Plas, & Veldhuizen, 1980). Another study explored its reactions with primary amines, resulting in 6-(substitutedamino)purines, which were screened for their antitumor activity (El-bayouki, Basyouni, El-Din, & Habeeb, 1994).
Synthesis of Derivatives
Various derivatives of 2-Chloro-8-(methylthio)-7H-purine have been synthesized for different purposes. For example, Seela et al. (1994) prepared 2-substituted purine and pyrrolo[2,3-d]pyrimidine 2′-deoxyribonucleosides with methylthio substituents (Seela, Chen, Bindig, & Kazimierczuk, 1994). Dammann et al. (1974) synthesized derivatives of the cytokinin 6-(3-methyl-2-butenylamino)purine, showing different activities in promoting cell growth (Dammann, Leonard, Schmitz, & Skoog, 1974).
Anticancer and Antimicrobial Activities
The compound has been used in the synthesis of derivatives with potential anticancer and antimicrobial activities. Zhao et al. (2018) discovered 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives as potential selective anti-lung cancer agents (Zhao et al., 2018). Braendvang & Gundersen (2007) synthesized 6-(2-furyl)-9-(p-methoxybenzyl)purines with 2- or 8-substituents, showing inhibition of Mycobacterium tuberculosis (Braendvang & Gundersen, 2007).
Coordination Chemistry
In coordination chemistry, 2-Chloro-8-(methylthio)-7H-purine derivatives have been explored for their ability to form complexes with metal ions. Arpalahti & Ottoila (1985) determined stability constants for Ni(II) and Cu(II) complexes with 9-substituted purines bearing various substituents, including chloro and methylthio groups (Arpalahti & Ottoila, 1985).
Synthesis of Novel Compounds
Researchers have also synthesized novel compounds using 2-Chloro-8-(methylthio)-7H-purine. Kowalska et al. (2018) synthesized new multisubstituted purines and xanthines with propynylthio and aminobutynylthio groups, exhibiting anticancer activity (Kowalska, Pluta, & Latocha, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-8-methylsulfanyl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODHCXGZRFCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=NC=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671919 | |
| Record name | 2-Chloro-8-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-(methylthio)-7H-purine | |
CAS RN |
89581-80-6 | |
| Record name | 2-Chloro-8-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


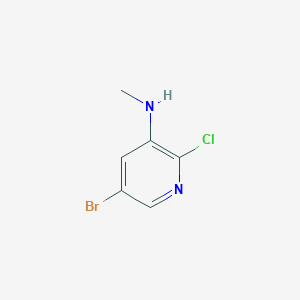

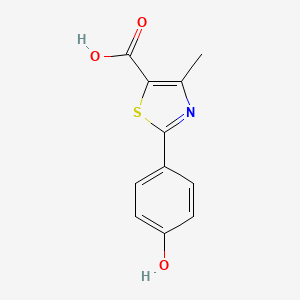
![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)
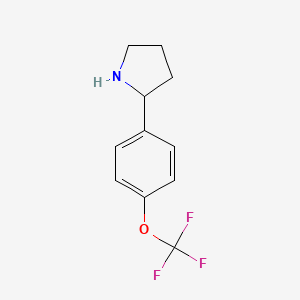
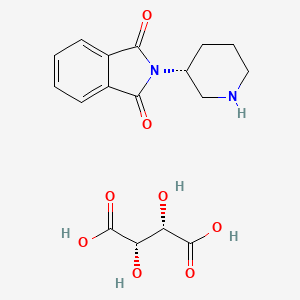

![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)
![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)
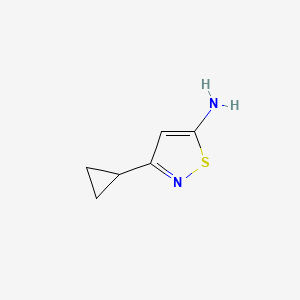
![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)